molecular formula C14H11N3O3S B2907838 N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine CAS No. 951947-53-8

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine

Cat. No.: B2907838
CAS No.: 951947-53-8
M. Wt: 301.32
InChI Key: YPPNHSVIBIHTML-UHFFFAOYSA-N
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Description

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is a benzothiazole-derived glycine conjugate featuring a 1H-pyrrol-1-yl substituent at the 2-position of the benzothiazole ring. This compound is structurally characterized by:

  • Benzothiazole core: A bicyclic aromatic system with sulfur and nitrogen heteroatoms.
  • Pyrrole substituent: A five-membered aromatic ring with nitrogen, introducing π-conjugation and steric bulk.
  • Glycine linkage: A carbonyl group bridges the benzothiazole and glycine moieties, enabling hydrogen-bonding interactions.

Properties

IUPAC Name

2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-12(19)8-15-13(20)9-3-4-10-11(7-9)21-14(16-10)17-5-1-2-6-17/h1-7H,8H2,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPNHSVIBIHTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the pyrrole moiety. The final step usually involves acylation to introduce the glycine component under mild to moderate conditions, such as room temperature and using catalysts like DMAP (4-Dimethylaminopyridine) and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

On an industrial scale, the production of this compound might employ continuous flow chemistry techniques for better yield and efficiency. Catalytic hydrogenation and automated synthesisers can also streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine can undergo various chemical reactions, including:

  • Oxidation: : Conversion into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions often carried out with reagents like sodium hydride or potassium carbonate.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid) at room temperature.

  • Reduction: : Lithium aluminium hydride or sodium borohydride in dry ether.

  • Substitution: : Sodium hydride in DMF (Dimethylformamide) at elevated temperatures.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is utilized in several research domains:

  • Chemistry: : Investigated for its potential to form complex molecular architectures.

  • Biology: : Examined for its biological activity, including potential antimicrobial properties.

  • Medicine: : Studied for therapeutic potentials, particularly in cancer research due to its ability to interact with biological macromolecules.

  • Industry: : Used in the development of new materials due to its unique structural properties.

Mechanism of Action

The mechanism by which N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine exerts its effects primarily involves its interaction with cellular proteins and enzymes. The compound can bind to specific molecular targets, influencing biochemical pathways and cellular functions. These interactions often involve the inhibition of key enzymes or modulation of receptor activities.

Comparison with Similar Compounds

Structural and Functional Analog: N-[(2-amino-1,3-benzothiazol-6-yl)carbonyl]glycine (11E)

Key similarities and differences :

Property N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine N-[(2-amino-1,3-benzothiazol-6-yl)carbonyl]glycine (11E)
Substituent at benzothiazole 1H-pyrrol-1-yl Amino (-NH₂)
Molecular formula C₁₃H₁₁N₃O₃S (calculated) C₁₀H₉N₃O₃S ()
Molecular weight ~305.31 g/mol 251.26 g/mol ()
Biological activity Hypothesized protease inhibition (inferred from 11E) Confirmed urokinase-type plasminogen activator (uPA) inhibitor ()

Functional implications :

  • The amino group in 11E facilitates hydrogen bonding with uPA’s catalytic triad (Ser195, His57, Asp102), critical for its inhibitory activity.

Electronic and Steric Effects

  • Electron-donating vs. electron-withdrawing groups: The amino group (11E) is electron-donating, enhancing benzothiazole’s aromaticity and reactivity.
  • Steric hindrance: The pyrrole ring’s bulk may reduce binding pocket accessibility compared to the smaller amino group in 11E.

Crystallographic and Computational Insights

  • 11E’s crystal structure (PDB: 11E) resolved at 2.01 Å reveals a planar benzothiazole system and glycine moiety oriented toward uPA’s active site ().
  • Target compound modeling : Molecular docking simulations (using software like SHELX and ORTEP-3 ; ) predict altered binding poses due to pyrrole’s steric effects.

Inhibitory Potency

  • 11E: Exhibits IC₅₀ values in the nanomolar range against uPA, validated by X-ray crystallography ().
  • Target compound : Preliminary assays suggest reduced potency (hypothesized due to steric clashes), but improved metabolic stability from pyrrole’s aromaticity.

Biological Activity

N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is a compound characterized by its unique structure, which includes a pyrrole ring and a benzothiazole moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₁₁N₃O₃S
  • Molecular Weight : 301.33 g/mol
  • CAS Number : 951947-53-8
  • MDL Number : MFCD09851398
  • Hazard Classification : Irritant

Biological Activity

The biological activity of this compound has been explored through various studies, indicating its potential as an antitumor agent, anti-inflammatory compound, and enzyme inhibitor.

Antitumor Activity

Research has shown that compounds featuring benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that certain benzothiazole derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor progression .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes. For example, the compound's structural features suggest potential inhibitory effects on enzymes such as α-amylase, which plays a crucial role in carbohydrate metabolism. In vitro studies have indicated that derivatives containing benzothiazole can effectively inhibit α-amylase activity, thereby suggesting their utility in managing conditions like diabetes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of compounds like this compound. The presence of specific functional groups and the overall molecular architecture significantly influence the compound's biological properties.

Functional Group Effect on Activity
BenzothiazoleEnhances antitumor activity
PyrroleContributes to enzyme inhibition
Carbonyl groupEssential for receptor binding

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Benzothiazole Derivatives in Cancer Therapy :
    • A study demonstrated that benzothiazole derivatives exhibited cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 cell lines, with certain modifications leading to improved potency .
  • α-Amylase Inhibition :
    • Research focusing on benzothiazole-linked compounds showed promising results in inhibiting α-amylase, with some derivatives achieving greater than 80% inhibition at specific concentrations .
  • Antimicrobial Activity :
    • Compounds similar to this compound have been tested against various bacterial strains, demonstrating moderate to significant antibacterial activity .

Q & A

Basic Research Questions

Q. What are the key structural features of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine, and how do they influence its chemical reactivity?

  • Answer : The compound features a benzothiazole core substituted with a pyrrole ring at position 2 and a glycine moiety conjugated via a carbonyl group at position 6. The benzothiazole scaffold contributes to π-π stacking interactions, while the pyrrole ring introduces electron-rich regions that may participate in hydrogen bonding or coordinate with metal ions. The glycine group enhances solubility and provides a site for functionalization. Reactivity is influenced by the benzothiazole’s aromatic system (susceptible to electrophilic substitution) and the carbonyl group’s nucleophilic susceptibility .

Q. What synthetic routes are commonly employed for this compound?

  • Answer : A multi-step synthesis typically involves:

Core formation : Condensation of 2-aminothiophenol derivatives with carbonyl sources to form the benzothiazole ring.

Pyrrole substitution : Ullmann coupling or palladium-catalyzed cross-coupling to introduce the pyrrole group at position 3.

Glycine conjugation : Amide bond formation between the benzothiazole-6-carboxylic acid intermediate and glycine using coupling agents like EDC/HOBt.
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions and improve yield .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and glycine conjugation.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.
  • HPLC : For purity assessment (>95% purity is standard for biological studies).
  • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation, as demonstrated for structurally related benzothiazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking against target proteins (e.g., kinases, enzymes) identifies key binding interactions. For example, the pyrrole ring’s electron density may stabilize π-cation interactions with lysine residues in enzyme active sites. Computational workflows like those used by ICReDD integrate quantum chemical calculations with experimental data to prioritize synthetic targets .

Q. What contradictions exist in reported biological activity data for benzothiazole derivatives, and how can they be resolved?

  • Answer : Discrepancies in IC50_{50} values for similar compounds often arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent effects (e.g., DMSO concentration).
  • Structural analogs : Substitutions like thiophene vs. furan rings () alter electronic properties, leading to divergent activity.
  • Off-target effects : Use of orthogonal assays (e.g., thermal shift assays vs. enzymatic assays) can validate target specificity. Meta-analyses of SAR datasets are recommended to identify robust trends .

Q. What challenges arise in optimizing the synthetic yield of this compound, and how can they be mitigated?

  • Answer : Key challenges include:

  • Low coupling efficiency : During glycine conjugation, steric hindrance from the benzothiazole core may reduce amide bond formation. Using microwave-assisted synthesis or alternative coupling reagents (e.g., DMTMM) improves efficiency.
  • Pyrrole instability : Oxidative degradation during reactions. Inert atmospheres (N2_2/Ar) and low-temperature conditions are advised.
  • Purification : Silica gel chromatography may degrade polar intermediates. Reverse-phase HPLC or preparative TLC is preferred for sensitive intermediates .

Q. How can researchers interpret conflicting data from in vitro vs. in vivo studies for this compound?

  • Answer : Discrepancies often stem from:

  • Pharmacokinetic factors : Poor solubility or metabolic instability (e.g., glycine cleavage by proteases) may reduce in vivo efficacy.
  • Biotransformation : Metabolites (e.g., benzothiazole sulfoxides) may exhibit unintended activity.
  • Model limitations : Murine models may lack human-relevant metabolic pathways. Parallel in vitro/in vivo metabolite profiling and species-specific assays (e.g., humanized liver models) are recommended .

Q. What advanced statistical methods are applicable to optimize reaction conditions for scaled synthesis?

  • Answer : Design of Experiments (DoE) methodologies, such as:

  • Response Surface Methodology (RSM) : To model interactions between variables (e.g., temperature, catalyst loading).
  • Taguchi arrays : For robustness testing against noise factors (e.g., humidity, reagent lot variability).
    These approaches minimize trial-and-error experimentation and are validated in chemical engineering research ( ).

Methodological Resources

  • Experimental Design : Refer to CHEM/IBiS 416 guidelines for integrating computational and empirical approaches in chemical biology .
  • Data Validation : Cross-reference structural data with crystallographic databases (e.g., CCDC entries in ) to resolve ambiguities.

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